molecular formula C18H18ClN3O3 B2799389 5-chloro-2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034464-55-4

5-chloro-2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2799389
CAS RN: 2034464-55-4
M. Wt: 359.81
InChI Key: HBCLHCLLOPYTFC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antioxidant Activity

5-chloro-2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide derivatives have been explored for their potential antioxidant activity. Notably, certain compounds in this category have demonstrated potent antioxidant properties, surpassing even well-known antioxidants like ascorbic acid in effectiveness. These findings highlight the significant potential of these compounds in mitigating oxidative stress, which is a contributing factor in various chronic diseases and aging processes (Tumosienė et al., 2019).

Polymorphism and Characterization

The compound has been a subject of extensive research focusing on its polymorphic forms. These studies are crucial as different polymorphic forms can exhibit varied physical and chemical properties, affecting the compound's stability, solubility, and bioavailability. Advanced characterization techniques, including X-ray powder diffractometry, thermal analysis, and spectroscopy, have been employed to understand these polymorphs better and explore their potential applications in pharmaceutical formulations (Yanagi et al., 2000).

properties

IUPAC Name

5-chloro-2-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-5-4-13(19)8-15(16)18(24)21-10-12-7-14(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11H,2-3,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLHCLLOPYTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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